molecular formula C6H9N3O2S B11071849 3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid

3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid

Cat. No.: B11071849
M. Wt: 187.22 g/mol
InChI Key: KLNNPUJNIZGPRQ-UHFFFAOYSA-N
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Description

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is an organic compound that features a triazole ring, a sulfur atom, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable propanoic acid derivative. One common method is the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then hydrolyzed to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The propanoic acid moiety can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the propanoic acid moiety under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C6H9N3O2S/c1-9-4-7-8-6(9)12-3-2-5(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

KLNNPUJNIZGPRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCCC(=O)O

Origin of Product

United States

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